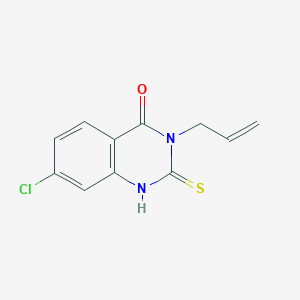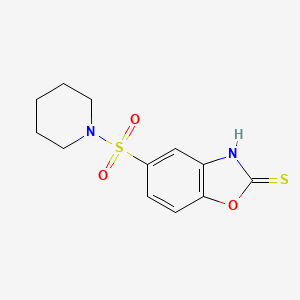
5-Chloro-2-nitrobenzoyl chloride
概要
説明
5-Chloro-2-nitrobenzoyl chloride, also known as 2-chloro-5-nitrobenzoyl chloride, is a chemical compound with the molecular formula C7H3Cl2NO3 . It has a molecular weight of 220.01 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a nitro group, and a benzoyl chloride group . The InChI key for this compound is OGLKKYALUKXVPQ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a powder to crystal substance that can range in color from white to orange to green . It has a melting point of 58-60°C and a boiling point of 157-158°C at 11mm . The density is predicted to be 1.575±0.06 g/cm3 .
科学的研究の応用
Facilitating Complex Synthesis
5-Chloro-2-nitrobenzoyl chloride has been instrumental in the synthesis of diverse organic compounds. For instance, it has enabled the facile synthesis of derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in organic synthesis and the development of compounds with potential biological activities (Havaldar, Bhise, & Burudkar, 2004). Similarly, its role as a building block in the synthesis of various heterocyclic scaffolds emphasizes its versatility and importance in heterocyclic chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).
Advancing Crystallographic Studies
Research has also explored the crystal structure and spectroscopic studies of compounds derived from this compound. For example, the study of hydrogen-bonded framework structures in certain compounds highlights the chemical's contribution to understanding molecular interactions and structural chemistry (Vasconcelos et al., 2006).
Cytotoxic Property Evaluation
The cytotoxic properties of compounds synthesized from this compound have been evaluated, suggesting its potential in developing chemotherapeutic agents. A study on a silver(I) complex showed high cytotoxic property to both normal and carcinoma cells, indicating the compound's relevance in medical and pharmaceutical research (Wang & Shi, 2011).
Safety and Hazards
5-Chloro-2-nitrobenzoyl chloride is sensitive to moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation . Personal protective equipment/face protection should be worn, and contact with skin, eyes, and clothing should be avoided .
作用機序
Target of Action
It is known that benzoyl chloride derivatives, such as 5-chloro-2-nitrobenzoyl chloride, are often used as building blocks in proteomics research
Mode of Action
As a benzoyl chloride derivative, it likely acts as an acylating agent, reacting with nucleophilic sites on its target molecules . The nitro group and the chlorine atom on the benzene ring may also play roles in its reactivity, potentially influencing the compound’s interactions with its targets.
Pharmacokinetics
For instance, its molecular weight (220.01 g/mol) and LogP value (3.15040) suggest that it may have reasonable bioavailability . Its boiling point (157-158°C at 11 mmHg) and melting point (58-60°C) indicate its stability under physiological conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by pH, temperature, and the presence of other reactive species . Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .
生化学分析
Biochemical Properties
5-Chloro-2-nitrobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines to form amides, which are important in the synthesis of peptides and proteins. The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the biomolecules involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes, leading to changes in metabolic pathways and gene expression. These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves covalent interactions, which can result in the modification of the biomolecule’s structure and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can cause toxic or adverse effects, such as tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of fatty acids, leading to changes in lipid metabolism. These interactions can result in altered levels of metabolites, which can affect overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its accumulation in the nucleus can affect gene expression by interacting with transcription factors .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. These interactions can influence the overall function of the cell .
特性
IUPAC Name |
5-chloro-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYCUXFKGUOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369086 | |
| Record name | 5-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-44-9 | |
| Record name | 5-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)




![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)


